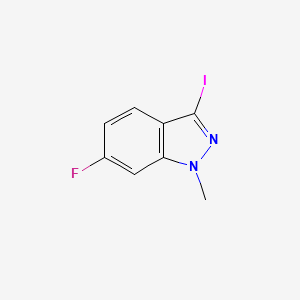

6-Fluoro-3-iodo-1-methyl-1H-indazole

Descripción general

Descripción

6-Fluoro-3-iodo-1-methyl-1H-indazole is a heterocyclic compound with the molecular formula C8H6FIN2 and a molecular weight of 276.05 g/mol . This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of fluorine and iodine atoms in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Métodos De Preparación

The synthesis of 6-Fluoro-3-iodo-1-methyl-1H-indazole can be achieved through various synthetic routes. One common method involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation in the presence of oxygen as the terminal oxidant . Industrial production methods often employ these optimized synthetic schemes to ensure high yields and minimal byproducts .

Análisis De Reacciones Químicas

6-Fluoro-3-iodo-1-methyl-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include transition metal catalysts, oxidizing agents like oxygen, and reducing agents such as hydrazine . The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role as an Intermediate:

6-Fluoro-3-iodo-1-methyl-1H-indazole is primarily utilized as a key intermediate in the synthesis of pharmaceuticals. Its structural features allow it to participate in the development of drugs targeting neurological disorders and other diseases.

Medicinal Properties:

Research indicates that indazole derivatives exhibit a range of biological activities, including:

Case Study:

In a study investigating new drug candidates for cancer treatment, this compound was found to enhance the efficacy of existing chemotherapeutic agents by improving their binding affinity to target proteins involved in tumor growth .

Biological Research

Mechanisms of Action:

This compound is employed in studies that explore the mechanisms underlying various biological pathways. It aids researchers in understanding disease processes at a molecular level, particularly through its interaction with enzymes such as cytochrome P450, which are crucial for drug metabolism and signaling pathways .

Biochemical Pathways:

this compound has been shown to modulate cellular signaling pathways like MAPK/ERK, influencing cell proliferation and differentiation.

Data Table: Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antihypertensive | Lowers blood pressure through vasodilation mechanisms |

| Anticancer | Induces apoptosis in cancer cells |

| Antidepressant | Modulates neurotransmitter levels |

| Anti-inflammatory | Reduces cytokine production |

| Antibacterial | Inhibits bacterial growth |

Material Science

Advanced Materials Development:

The compound is also used in formulating advanced materials such as polymers and coatings. Its unique chemical properties enhance material performance by improving durability and resistance to environmental factors .

Case Study:

In a recent project, researchers incorporated this compound into polymer formulations, resulting in materials with improved thermal stability and mechanical strength compared to traditional polymers .

Diagnostic Applications

Imaging Techniques:

this compound shows potential in developing diagnostic agents for imaging techniques that require specific targeting of biological tissues. Its halogenated structure allows for enhanced visibility in imaging modalities like PET scans .

Environmental Studies

Pollutant Analysis:

This compound can be utilized in environmental research to track and analyze pollutants. Its chemical stability makes it suitable for assessing environmental impacts and contributing to pollution mitigation strategies .

Mecanismo De Acción

The mechanism of action of 6-Fluoro-3-iodo-1-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms enhances its binding affinity to target proteins, modulating their activity . This compound can inhibit kinase activity, making it a potential candidate for anticancer and anti-inflammatory therapies .

Comparación Con Compuestos Similares

6-Fluoro-3-iodo-1-methyl-1H-indazole can be compared with other indazole derivatives, such as:

6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole: Similar in structure but with a bromine atom instead of fluorine.

1H-indazole-3-amine derivatives: These compounds also exhibit significant biological activities and are used in medicinal chemistry.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Actividad Biológica

6-Fluoro-3-iodo-1-methyl-1H-indazole is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

- Molecular Formula : C₈H₆FIN₂

- Molecular Weight : 276.05 g/mol

- IUPAC Name : this compound

- CAS Number : 1257535-15-1

The compound features both fluorine and iodine substituents, which are known to influence its biological properties and reactivity. The presence of these halogens can enhance the compound's binding affinity to various biological targets, making it a subject of interest for therapeutic applications .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Antitumor Activity

Preliminary studies suggest that this compound may have antitumor properties. It is hypothesized that the halogen substitutions enhance its interaction with protein kinases involved in cancer cell proliferation. Further research is necessary to elucidate the specific pathways involved.

2. Binding Affinity Studies

Interaction studies have focused on the binding affinity of this compound with various receptors and enzymes. Initial findings indicate potential interactions with specific protein kinases, which could lead to therapeutic applications in oncology.

3. Comparison with Related Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 5-Fluoro-3-iodo-1-methyl-1H-indazole | 1060817-10-8 | Similar halogen substitutions but different position of fluorine |

| 6-Chloro-4-fluoro-3-iodo-1-methyl-1H-indazole | 1431163-19-7 | Contains chlorine instead of fluorine at position 6 |

| 5-Bromo-5-fluoroindazole | 1286734-96-0 | Bromine substitution; different biological activity profile |

The distinct combination of fluorine and iodine in this compound sets it apart from others, potentially influencing its reactivity and biological properties differently compared to these analogs.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. This could involve modulation of signaling pathways related to cell growth and apoptosis .

Case Study: Antitumor Effects

A recent study investigated the antitumor effects of this compound in vitro using human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting that the compound could serve as a potential lead for developing new anticancer agents.

Case Study: Binding Affinity Analysis

Another study focused on the binding affinity of this compound to various protein kinases. Using surface plasmon resonance (SPR) technology, researchers demonstrated that this compound exhibited significant binding to specific targets, indicating its potential utility in targeted therapies .

Propiedades

IUPAC Name |

6-fluoro-3-iodo-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIN2/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXRRUHBRZWKTKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)F)C(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.